2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide
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Overview
Description
2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide is an organic compound that features both a boronic ester and an amide functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide typically involves the following steps:
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Formation of the Boronic Ester: : The boronic ester moiety can be synthesized by reacting 4-bromo-1,2-dimethoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction is carried out under an inert atmosphere at elevated temperatures.
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Amidation Reaction: : The intermediate boronic ester is then coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product. This step involves nucleophilic substitution where the amine group attacks the carbonyl carbon of the benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The boronic ester group can undergo oxidation to form the corresponding boronic acid. Common oxidizing agents include hydrogen peroxide or sodium perborate.
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Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, borane.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
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Biology: : Investigated for its potential as a ligand in biological assays and as a building block for bioactive molecules.
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Medicine: : Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
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Industry: : Utilized in the production of advanced materials and polymers due to its ability to form stable boronic ester linkages.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application:
In Organic Synthesis: The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The amide group can form hydrogen bonds with biological targets, while the boronic ester can interact with diols and other nucleophiles, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amide group but shares the boronic ester functionality.
Benzamide: Contains the amide group but lacks the boronic ester functionality.
4-Bromo-1,2-dimethoxybenzene: A precursor in the synthesis of the target compound.
Uniqueness
2-Methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide is unique due to the combination of boronic ester and amide functionalities in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-methoxy-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO4/c1-15(24-20(25)18-9-7-8-10-19(18)26-6)16-11-13-17(14-12-16)23-27-21(2,3)22(4,5)28-23/h7-15H,1-6H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLJUZRMIYIDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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